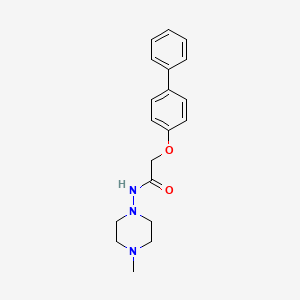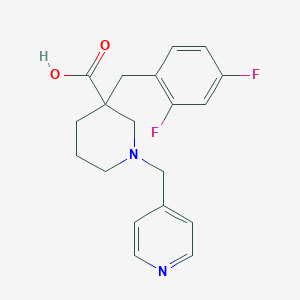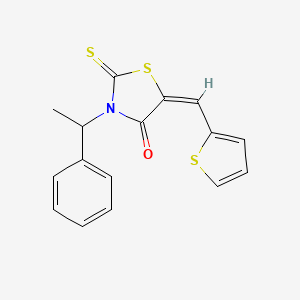![molecular formula C19H17N3O2 B5396794 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5396794.png)
2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide, also known as MPAPOB, is a chemical compound that has been studied for its potential therapeutic applications. This compound is synthesized through a series of chemical reactions and has been found to have various biochemical and physiological effects on the body. In
作用机制
The exact mechanism of action of 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide is not fully understood. However, studies have suggested that 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide inhibits the activity of certain enzymes that are involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been found to have other biochemical and physiological effects on the body. Studies have shown that 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide can inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. Additionally, 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been found to have anti-angiogenic activity, which means that it can inhibit the growth of blood vessels that supply nutrients to tumors.
实验室实验的优点和局限性
One advantage of using 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide in lab experiments is that it has been found to have low toxicity in normal cells. This means that it may have fewer side effects than other anti-cancer drugs. However, one limitation of using 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide in lab experiments is that it is not very soluble in water, which can make it difficult to administer.
未来方向
There are several future directions for research on 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide. One area of research could be to further investigate its mechanism of action and how it interacts with specific enzymes involved in cancer cell proliferation and survival. Additionally, more studies could be done to determine the optimal dosage and administration of 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide for maximum anti-tumor activity. Finally, studies could be done to investigate the potential use of 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide in combination with other anti-cancer drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide is a chemical compound that has been studied for its potential therapeutic applications in the treatment of cancer. It is synthesized through a series of chemical reactions and has been found to have anti-tumor activity and other biochemical and physiological effects on the body. While there are advantages and limitations to using 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide in lab experiments, there are several future directions for research that could lead to further understanding of its potential therapeutic applications.
合成方法
The synthesis of 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide involves several chemical reactions. The starting material for the synthesis is 2-methylbenzoic acid, which is reacted with thionyl chloride to form 2-methylbenzoyl chloride. The resulting compound is then reacted with 4-aminophenol to form 2-methyl-N-(4-hydroxyphenyl)benzamide. This compound is then reacted with 6-methyl-3-pyridazinol to form 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide, which is the final product.
科学研究应用
2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has anti-tumor activity and can induce apoptosis in cancer cells. Additionally, 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
属性
IUPAC Name |
2-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-5-3-4-6-17(13)19(23)20-15-8-10-16(11-9-15)24-18-12-7-14(2)21-22-18/h3-12H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYFPUDPANWOAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-8-[2-(phenylsulfonyl)ethyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5396712.png)
![6,8-dimethyl-9-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5396717.png)
![2-[(4-methoxyphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5396733.png)
![ethyl 7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5396739.png)
![ethyl 1-[3-(2-allyl-4-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5396742.png)






![2-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5396791.png)
![6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5396802.png)
![1-(2-{2-[5-(hydroxymethyl)-2-furyl]-1H-imidazol-1-yl}ethyl)imidazolidin-2-one](/img/structure/B5396810.png)